molecular formula C13H13NO4 B12901749 4-[(1-Benzofuran-2-carbonyl)amino]butanoic acid CAS No. 223465-91-6

4-[(1-Benzofuran-2-carbonyl)amino]butanoic acid

Cat. No.: B12901749
CAS No.: 223465-91-6
M. Wt: 247.25 g/mol
InChI Key: QOPYEEXBYYASHI-UHFFFAOYSA-N
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Description

4-(Benzofuran-2-carboxamido)butanoic acid is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of 4-(Benzofuran-2-carboxamido)butanoic acid consists of a benzofuran ring attached to a butanoic acid moiety through a carboxamido linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzofuran-2-carboxamido)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 4-(Benzofuran-2-carboxamido)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Benzofuran-2-carboxamido)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzofuran compounds .

Scientific Research Applications

4-(Benzofuran-2-carboxamido)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzofuran-2-carboxamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The benzofuran ring structure is known to interact with various biological targets, leading to its diverse pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

  • Benzofuran-2-carboxylic acid
  • 4-(Benzofuran-2-yl)butanoic acid
  • 2-(Benzofuran-2-yl)acetic acid

Uniqueness

4-(Benzofuran-2-carboxamido)butanoic acid is unique due to its specific amide linkage, which imparts distinct chemical and biological properties compared to other benzofuran derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

223465-91-6

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

4-(1-benzofuran-2-carbonylamino)butanoic acid

InChI

InChI=1S/C13H13NO4/c15-12(16)6-3-7-14-13(17)11-8-9-4-1-2-5-10(9)18-11/h1-2,4-5,8H,3,6-7H2,(H,14,17)(H,15,16)

InChI Key

QOPYEEXBYYASHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCC(=O)O

Origin of Product

United States

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